REACTION_CXSMILES
|
[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.C(O)(=[O:15])C.N([O-])=O.[Na+].S(=O)(=O)(O)O>O>[Cl:1][C:2]1([Cl:12])[CH2:4][CH:3]1[C:5]1[CH:11]=[CH:10][C:8]([OH:15])=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.248 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1)C1=CC=C(N)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.273 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100 ± 5°C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thick slurry formed
|
Type
|
ADDITION
|
Details
|
this was added portionwise to a stirred solution of 160 ml
|
Type
|
CUSTOM
|
Details
|
held at 100°-105°C
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The ether solution was then extracted with sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
affording 9 g
|
Type
|
CUSTOM
|
Details
|
of a yellow gum which crystallized when
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(C=C1)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |